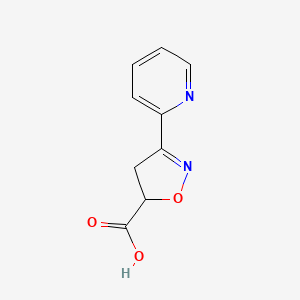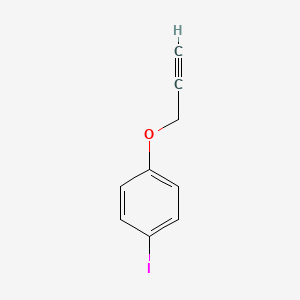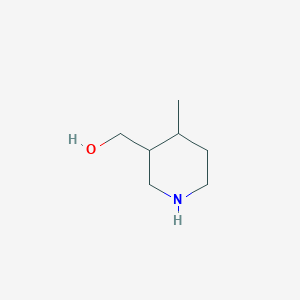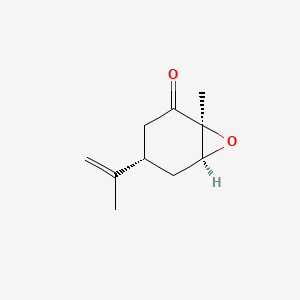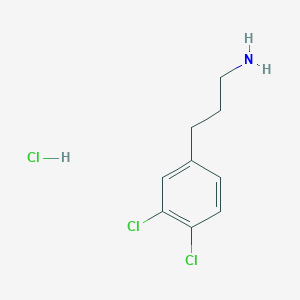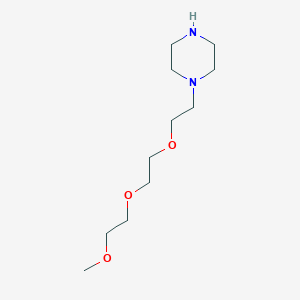
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine
Descripción general
Descripción
“1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of a similar compound, “1-[2-(2-hydroxyethoxy)ethyl]piperazine”, involves several steps. It starts with the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is finished, piperazine dihydrochloride is recovered by filtering and drying for repeated use. The filtrate is evaporated to remove the solvent, yielding a high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine crude product. This crude product is then subjected to vacuum reduced pressure rectification, and the 1-[2-(2-hydroxyethoxy)ethyl]piperazine fraction is collected to obtain the high-purity product .Molecular Structure Analysis
The molecular structure of a similar compound, “Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-”, has the formula C7H16O4 and a molecular weight of 164.1995 .Aplicaciones Científicas De Investigación
Synthesis and Cardiotropic Activity
- Cardiotropic Activity : A study by Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and compared the structure of the triazaalkane linker with cardiotropic activity in these compounds. One specific compound exhibited significant antiarrhythmic activity in arrhythmia models, highlighting a potential application in cardiovascular research (Mokrov et al., 2019).
Development and Synthesis Processes
- Scale-Up Synthesis : A study by Ironside et al. (2002) described the development of a robust process for the preparation of dopamine uptake inhibitor GBR-12909 in large quantities. This involved improving the overall yield and minimizing environmental impacts, which could be relevant for large-scale pharmaceutical manufacturing (Ironside et al., 2002).
Crystal Engineering and Thermochemistry
- Crystal Packing and Thermochemistry : Wells et al. (2012) synthesized 1,4-Piperazine-2,5-diones from 2-amino-4,7-dialkoxyindan-2-carboxylic acids, observing crystal assembly via hydrogen bonding, arene interactions, and alkyl chain interdigitation. The thermochemical properties were studied, indicating potential applications in materials science and engineering (Wells et al., 2012).
Antimicrobial and Biological Activity
- Antimicrobial Activity : Research by Mermer et al. (2018) involved synthesizing 1,2,4-Triazole derivatives containing a piperazine nucleus and examining their antimicrobial, antioxidant, and enzyme inhibitory potentials. The study suggests applications in developing new antimicrobial agents and studying enzyme interactions (Mermer et al., 2018).
Radiolabeled Compounds for PET Studies
- PET Imaging Studies : Plenevaux et al. (2000) used [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a 5-HT1A antagonist, in positron emission tomography (PET) studies. This research highlights the use of piperazine derivatives in neuroimaging and studying neurotransmission (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAAKXYFDRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)


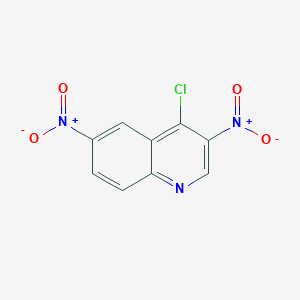


![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)
